

Application Notes and Protocols for ADC Stability Testing in Plasma

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Compound of Interest

Compound Name: *Fmoc-Ala-Ala-Asn-PABC-PNP*

Cat. No.: *B8027386*

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Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of cancer therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.^[1] The stability of an ADC in systemic circulation is a critical quality attribute that directly impacts its efficacy and safety.^{[2][3]} Premature release of the cytotoxic payload in the bloodstream can lead to off-target toxicity and reduced therapeutic index, while aggregation can affect pharmacokinetics and potentially induce an immune response.^{[2][4]} Therefore, assessing the stability of ADCs in plasma is a crucial step in their preclinical development.^{[5][6]} These application notes provide an overview of the experimental setup and detailed protocols for testing ADC stability in a plasma environment.

Application Notes

Factors Influencing ADC Stability in Plasma

The stability of an ADC in plasma is a complex interplay of various factors related to the ADC itself and the biological matrix.^[7] Key contributing factors include:

- Linker Chemistry: The type of chemical linker used to conjugate the drug to the antibody is paramount. Linkers are broadly categorized as cleavable or non-cleavable. Cleavable linkers are designed to be stable in circulation but are susceptible to cleavage by enzymes (e.g., cathepsins) or the acidic environment within the target cell.^{[8][9]} However, some cleavable linkers, like certain hydrazones used in early-generation ADCs, can be unstable in plasma,

leading to premature drug release.[3] Non-cleavable linkers generally exhibit higher plasma stability, releasing the drug only after the antibody is fully catabolized within the lysosome.[9]

- **Conjugation Site:** The site of drug conjugation on the antibody can influence stability.[7] Conjugation to cysteine residues, particularly through maleimide chemistry, can be susceptible to a retro-Michael reaction, leading to deconjugation.[1] Payload migration to plasma proteins like albumin is another potential instability pathway for maleimide-based ADCs.[5][6] Site-specific conjugation technologies aim to create more homogeneous ADCs with improved stability profiles.[10]
- **Drug-to-Antibody Ratio (DAR):** The DAR, or the average number of drug molecules conjugated to one antibody, can impact stability.[11] Higher DAR values can sometimes lead to increased aggregation and faster clearance from circulation.[2][12]
- **Plasma Components:** The plasma itself contains various enzymes and proteins that can interact with the ADC. Proteases can potentially degrade the antibody or cleave the linker.[3] The binding of ADCs to plasma proteins can also influence their stability and disposition.[13]
- **Species Differences:** The composition of plasma can vary between different species (e.g., mouse, rat, monkey, human).[12] Therefore, it is crucial to assess ADC stability in plasma from relevant preclinical species and humans to better predict in vivo performance.[2][3]

Key Parameters to Assess ADC Stability

A comprehensive assessment of ADC stability in plasma involves monitoring several key parameters over time:

- **Drug-to-Antibody Ratio (DAR) Loss:** A decrease in the average DAR over time indicates deconjugation of the payload from the antibody.[14] This is a primary indicator of linker instability.
- **Free Payload Quantification:** Measuring the concentration of the released, unconjugated cytotoxic drug in the plasma is essential for understanding potential off-target toxicity.[3][7]
- **Aggregation:** Monitoring the formation of high molecular weight species (HMWS) or aggregates is crucial, as aggregation can alter the ADC's pharmacokinetic properties and potentially lead to immunogenicity.[2][4]

- Intact ADC Analysis: Assessing the integrity of the entire ADC molecule provides a holistic view of its stability.[1]

Overview of Analytical Techniques

A variety of analytical methods are employed to measure the key stability parameters of ADCs in plasma. The choice of technique depends on the specific parameter being assessed and the characteristics of the ADC.

- Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful and widely used technique for ADC stability testing.[15][16][17] It can be used to determine the average DAR and the distribution of different DAR species of the intact or reduced ADC.[1][18] LC-MS/MS is also the gold standard for quantifying the concentration of the released payload in plasma with high sensitivity and specificity.[5][19]
- Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a ligand-binding assay that can be used to measure the concentration of total antibody and conjugated antibody.[7] The difference between these two measurements can be used to infer the extent of drug deconjugation.
- Size Exclusion Chromatography (SEC): SEC is the primary method for detecting and quantifying ADC aggregates or fragments.[2] It separates molecules based on their hydrodynamic radius.
- Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. It is often used to determine the DAR distribution of ADCs, as the addition of each hydrophobic drug molecule increases the overall hydrophobicity of the conjugate.[1]

Experimental Protocols

Protocol 1: In Vitro Plasma Incubation of ADC

This protocol describes the general procedure for incubating an ADC in plasma to assess its stability over time.

Materials:

- Antibody-Drug Conjugate (ADC) stock solution

- Cryopreserved plasma from relevant species (e.g., human, cynomolgus monkey, rat, mouse) [14]
- Phosphate-buffered saline (PBS), pH 7.4
- Incubator set to 37°C
- Sterile microcentrifuge tubes or 96-well plates
- Pipettes and sterile tips

Procedure:

- Thaw the cryopreserved plasma in a 37°C water bath. Once thawed, centrifuge to remove any cryoprecipitates.
- Prepare the ADC working solution by diluting the stock solution in PBS to the desired final concentration (e.g., 100 µg/mL).
- In sterile microcentrifuge tubes or a 96-well plate, add the ADC working solution to the plasma to achieve the final desired concentration. A typical ratio is 1 part ADC solution to 9 parts plasma.
- As a control, prepare a similar incubation of the ADC in PBS to monitor its stability in a simple buffer system.[3]
- Gently mix the samples and place them in a 37°C incubator.
- At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48, 96, and 168 hours), withdraw an aliquot from each incubation mixture.[2][14]
- Immediately freeze the collected samples at -80°C to quench any further reactions until analysis.

Protocol 2: Determination of Average DAR by LC-MS

This protocol outlines the steps for determining the average Drug-to-Antibody Ratio (DAR) of an ADC after incubation in plasma using LC-MS.

Materials:

- Plasma incubation samples from Protocol 1
- Immunoaffinity capture beads (e.g., Protein A/G magnetic beads)[\[1\]](#)[\[19\]](#)
- Wash buffer (e.g., PBS)
- Elution buffer (e.g., low pH glycine buffer or a denaturing buffer)[\[1\]](#)
- Reducing agent (e.g., DTT or TCEP) for reduced analysis (optional)
- LC-MS system (e.g., Q-TOF or Orbitrap) coupled with a suitable HPLC column (e.g., reversed-phase)

Procedure:

- Thaw the plasma samples on ice.
- Immunoaffinity Capture: Add immunoaffinity beads to the plasma samples to capture the ADC and separate it from other plasma proteins.[\[5\]](#)[\[14\]](#) Incubate according to the bead manufacturer's instructions.
- Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
- Elution: Elute the captured ADC from the beads using the elution buffer.[\[1\]](#) Neutralize the eluate if a low pH buffer was used.
- (Optional) Reduction: For analysis of light and heavy chains, add a reducing agent to the eluted ADC sample and incubate to break the disulfide bonds.
- LC-MS Analysis: Inject the processed sample into the LC-MS system. The ADC (or its subunits) is separated by the HPLC column and then ionized and detected by the mass spectrometer.
- Data Analysis: Deconvolute the resulting mass spectra to obtain the mass of the different drug-loaded species. Calculate the average DAR by taking the weighted average of the

different DAR species observed.[18]

Protocol 3: Quantification of Released Payload by LC-MS/MS

This protocol describes how to quantify the free cytotoxic drug that has been released from the ADC into the plasma.

Materials:

- Plasma incubation samples from Protocol 1
- Internal standard (IS) - typically a stable isotope-labeled version of the payload
- Protein precipitation solvent (e.g., acetonitrile or methanol)[20]
- LC-MS/MS system (e.g., triple quadrupole) with a suitable HPLC column (e.g., C18)[19]
- Calibration standards and quality control (QC) samples

Procedure:

- Thaw the plasma samples, calibration standards, and QC samples on ice.
- Sample Preparation: In a microcentrifuge tube, add the internal standard to a known volume of the plasma sample.
- Protein Precipitation: Add a sufficient volume of cold protein precipitation solvent (e.g., 3 volumes of acetonitrile to 1 volume of plasma) to precipitate the plasma proteins.
- Vortex the samples thoroughly and then centrifuge at high speed to pellet the precipitated proteins.
- Transfer the supernatant containing the free payload and IS to a clean tube or a 96-well plate for analysis.
- LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system. The system should be operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and

selectivity.[\[19\]](#)

- Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the IS versus the concentration of the calibration standards. Use the regression equation from the calibration curve to determine the concentration of the released payload in the unknown samples.

Protocol 4: Assessment of ADC Aggregation by SEC

This protocol details the use of Size Exclusion Chromatography (SEC) to monitor the formation of aggregates during plasma incubation.

Materials:

- Plasma incubation samples from Protocol 1
- SEC-HPLC system with a UV or fluorescence detector
- A suitable SEC column capable of resolving monomers from aggregates
- Mobile phase (e.g., PBS or a similar physiological buffer)

Procedure:

- Thaw the plasma samples on ice. Note: Immunoaffinity purification of the ADC as described in Protocol 2 may be necessary prior to SEC analysis to remove interfering plasma proteins, although direct injection of diluted plasma can sometimes be feasible depending on the assay sensitivity and ADC concentration.
- Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
- Inject the plasma sample (or purified ADC) into the SEC-HPLC system.
- Monitor the elution profile at a suitable wavelength (e.g., 280 nm for the protein).
- Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any fragments. Calculate the percentage of aggregation as the ratio of the aggregate peak area to the total peak area.

Data Presentation

Quantitative data from ADC stability studies should be summarized in clear and concise tables to facilitate comparison across different conditions and time points.

Table 1: Average Drug-to-Antibody Ratio (DAR) of an ADC over Time in Plasma from Different Species

Time (hours)	DAR in Human Plasma	DAR in Monkey Plasma	DAR in Rat Plasma	DAR in Mouse Plasma	DAR in PBS Control
0	3.80	3.80	3.80	3.80	3.80
24	3.75	3.72	3.60	3.45	3.79
48	3.71	3.65	3.42	3.10	3.78
96	3.62	3.50	3.15	2.65	3.76
168	3.50	3.30	2.80	2.10	3.75

Table 2: Concentration of Released Payload (ng/mL) over Time

Time (hours)	Released Payload in Human Plasma	Released Payload in Monkey Plasma	Released Payload in Rat Plasma	Released Payload in Mouse Plasma	Released Payload in PBS Control
0	< LLOQ	< LLOQ	< LLOQ	< LLOQ	< LLOQ
24	5.2	8.5	22.1	45.6	< LLOQ
48	9.8	15.4	40.5	88.2	1.2
96	18.5	28.9	75.3	155.4	2.5
168	30.1	45.2	110.8	240.1	4.8

LLOQ: Lower

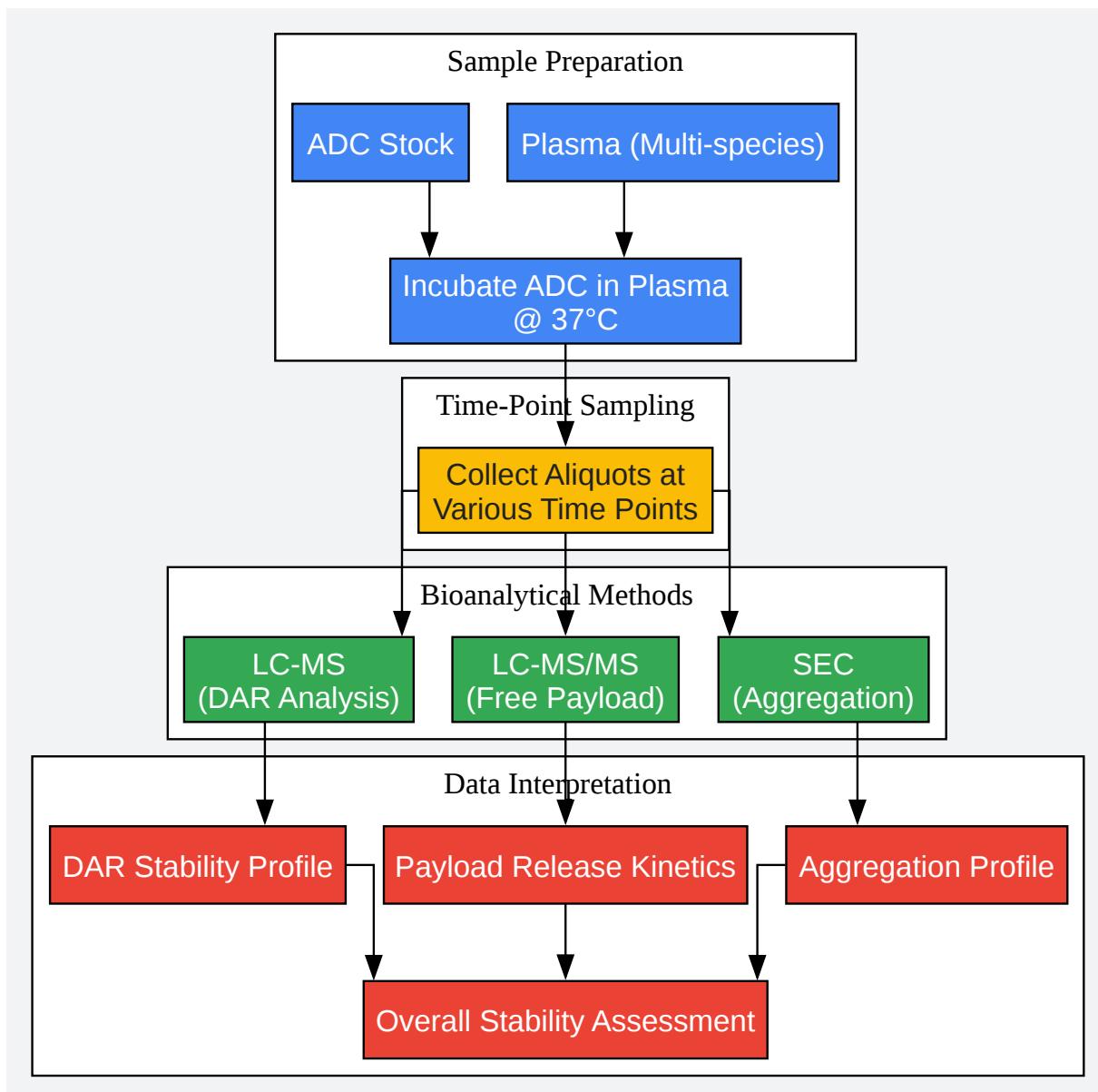
Limit of

Quantification

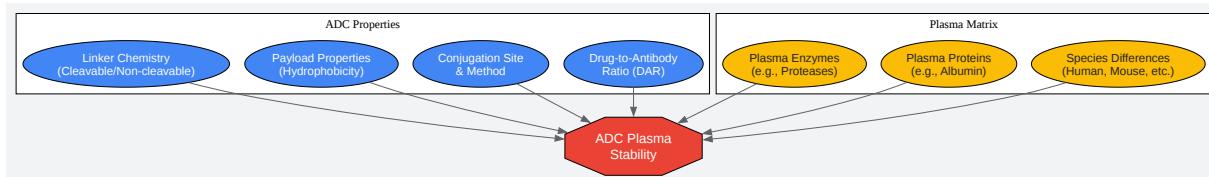
Table 3: Percentage of High Molecular Weight Species (HMWS) Aggregation over Time

Time (hours)	% HMWS in Human Plasma	% HMWS in Monkey Plasma	% HMWS in Rat Plasma	% HMWS in Mouse Plasma	% HMWS in PBS Control
0	1.5	1.5	1.5	1.5	1.5
24	2.1	2.3	2.8	3.5	1.6
48	2.8	3.1	4.2	5.8	1.7
96	4.5	5.2	7.5	10.2	1.9
168	7.8	8.9	12.4	16.5	2.2

Visualizations

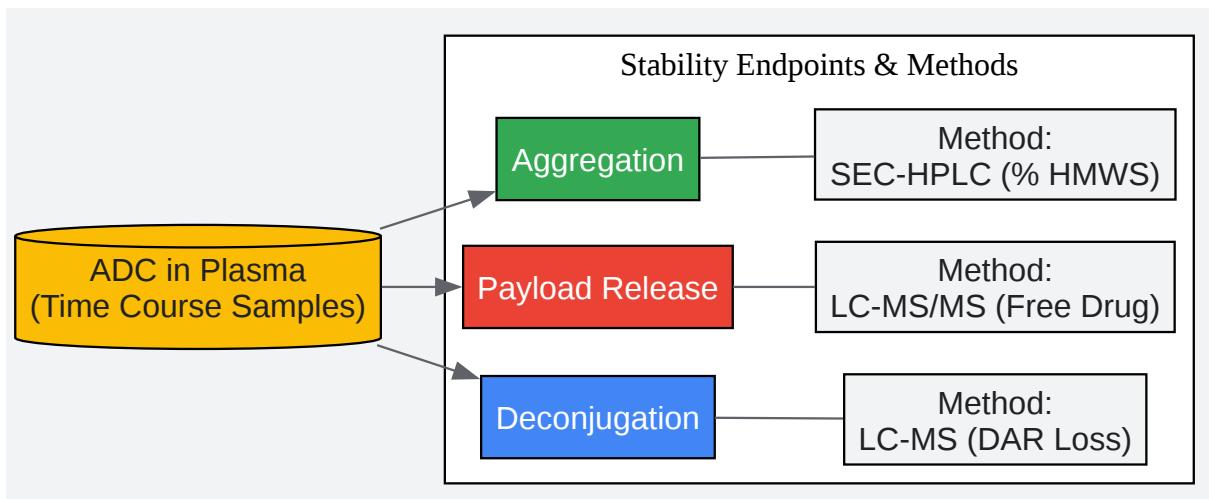
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Caption: Overall workflow for ADC plasma stability testing.



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Caption: Key factors influencing ADC stability in plasma.



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Caption: Analytical endpoints for assessing ADC stability.

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